19F NMR chemical shift data for difluoro(trifluoromethoxy)acetic acid
19F NMR chemical shift data for difluoro(trifluoromethoxy)acetic acid
An In-Depth Technical Guide to the 19F NMR Chemical Shift Data of Difluoro(trifluoromethoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorine NMR in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable. Consequently, the ability to unambiguously characterize these molecules is of paramount importance. Among the suite of analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool.[1][2]
The 19F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of 1H.[1] Furthermore, the chemical shift range of 19F NMR is vast, often spanning over 400 ppm for common organofluorine compounds, which minimizes signal overlap and simplifies spectral analysis.[2] This extreme sensitivity to the local electronic environment means that subtle changes in molecular structure are reflected as significant variations in 19F chemical shifts, providing a wealth of structural information.[3]
Predicted 19F NMR Chemical Shift Data for Difluoro(trifluoromethoxy)acetic Acid
The 19F NMR spectrum of difluoro(trifluoromethoxy)acetic acid is predicted to exhibit two distinct signals, corresponding to the trifluoromethoxy (-OCF3) and the difluoromethylene (-CF2-) groups. The predicted chemical shifts are based on data from analogous compounds and are referenced to CFCl3 (δ = 0 ppm).
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale based on Analogous Compounds |
| -OCF3 | -58 to -62 | Quartet (q) | The chemical shift of a CF3 group attached to an oxygen is typically in this range. The signal will be split into a quartet by the adjacent -CF2- group (3JFF coupling). |
| -CF2- | -88 to -92 | Triplet (t) | The -CF2- group is situated between two electron-withdrawing groups: the trifluoromethoxy group and the carboxylic acid. In perfluoroether compounds, a -CF2- group adjacent to an ether oxygen has a chemical shift of approximately -89 ppm. The signal will be split into a triplet by the adjacent -OCF3 group (3JFF coupling). |
Disclaimer: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Experimental Protocol for 19F NMR Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality 19F NMR spectrum of a small, fluorinated organic acid like difluoro(trifluoromethoxy)acetic acid.
Sample Preparation
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Analyte: Weigh approximately 5-10 mg of difluoro(trifluoromethoxy)acetic acid.
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Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent. Acetone-d6 or acetonitrile-d3 are good choices for their ability to dissolve polar organic acids and their wide chemical shift windows that are unlikely to interfere with 19F signals.
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Reference Standard: Add a small amount of an internal reference standard. While CFCl3 is the primary reference (δ = 0 ppm), its volatility and environmental concerns have led to the use of secondary standards. Trifluoroacetic acid (TFA), with a chemical shift of approximately -76.55 ppm, is a suitable alternative.[4]
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Mixing: Gently vortex the NMR tube to ensure a homogenous solution.
NMR Spectrometer Setup and Calibration
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Tuning and Matching: Tune and match the NMR probe to the 19F frequency.
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Locking: Lock the spectrometer on the deuterium signal of the solvent.
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Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
Acquisition Parameters
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Experiment: Select a standard one-pulse 19F experiment. If proton coupling is not desired, a proton-decoupled experiment (19F{1H}) can be used.
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Spectral Width: Set a wide spectral width initially (e.g., 200 ppm) centered around a predicted midpoint (e.g., -75 ppm) to ensure all signals are captured. The width can be narrowed in subsequent experiments for better resolution.
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Pulse Width: Use a calibrated 90° pulse width.
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Acquisition Time: Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.
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Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for small molecules.
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Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Data Processing
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Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).
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Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
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Baseline Correction: Apply a baseline correction to ensure a flat baseline.
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Referencing: Reference the spectrum by setting the chemical shift of the internal standard to its known value (e.g., -76.55 ppm for TFA).
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Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
Scientific Rationale and In-depth Analysis of Predicted Chemical Shifts
The chemical shift of a 19F nucleus is highly dependent on its local electronic environment. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (less negative δ value), while electron-donating groups shield the nucleus, resulting in an upfield shift (more negative δ value).[1]
// Nodes Molecule [label="{CF3-O-CF2-COOH|Difluoro(trifluoromethoxy)acetic Acid}", shape=plaintext, fontsize=14, fontcolor="#4285F4"];
CF3_Group [label="{ -OCF3 Group} | Predicted δ: -58 to -62 ppm"]; CF2_Group [label="{ -CF2- Group} | Predicted δ: -88 to -92 ppm"];
Factors [label="Influencing Factors", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
Inductive [label="Inductive Effect (-I)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="Ether Oxygen Electronegativity", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbonyl [label="Carbonyl Group Electronegativity", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupling [label="Spin-Spin Coupling (3JFF)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Molecule -> CF3_Group [style=dashed]; Molecule -> CF2_Group [style=dashed];
Factors -> Inductive; Factors -> Oxygen; Factors -> Carbonyl; Factors -> Coupling;
Inductive -> CF3_Group [label="Deshielding"]; Inductive -> CF2_Group [label="Strong Deshielding"];
Oxygen -> CF3_Group [label="Deshielding"]; Oxygen -> CF2_Group [label="Deshielding"]; Carbonyl -> CF2_Group [label="Deshielding"];
CF3_Group:f0 -> Coupling [label="Causes Splitting of -CF2- (Triplet)", dir=both, style=dotted]; CF2_Group:f0 -> Coupling [label="Causes Splitting of -OCF3 (Quartet)", dir=both, style=dotted]; } } Figure 2: Factors influencing the predicted 19F NMR chemical shifts in difluoro(trifluoromethoxy)acetic acid.
The Trifluoromethoxy (-OCF3) Group
The fluorine atoms in the -OCF3 group are primarily influenced by the highly electronegative oxygen atom to which the carbon is attached. This oxygen atom strongly withdraws electron density from the CF3 group, leading to a deshielding effect. The typical chemical shift range for a CF3 group attached to an oxygen is generally observed between -55 and -65 ppm. The predicted range of -58 to -62 ppm for difluoro(trifluoromethoxy)acetic acid falls squarely within this expectation. Furthermore, the signal for the -OCF3 group will be split by the two adjacent fluorine atoms of the -CF2- group. According to the n+1 rule, this will result in a triplet of triplets, which will likely appear as a quartet due to similar coupling constants.
The Difluoromethylene (-CF2-) Group
The -CF2- group in difluoro(trifluoromethoxy)acetic acid is in a unique and highly electron-deficient environment. It is flanked by two strongly electron-withdrawing moieties: the trifluoromethoxy group (-OCF3) on one side and the carboxylic acid group (-COOH) on the other. This "push-pull" electronic effect results in significant deshielding of the -CF2- fluorine nuclei.
Data from perfluoroether compounds indicates that a -CF2- group adjacent to an ether oxygen typically resonates around -89 ppm.[5] The additional electron-withdrawing character of the adjacent carboxylic acid group is expected to further deshield this signal. Therefore, a predicted chemical shift in the range of -88 to -92 ppm is a well-founded estimation. The signal for the -CF2- group will be split into a triplet by the three fluorine atoms of the adjacent -OCF3 group.
Conclusion
While direct experimental data for the 19F NMR spectrum of difluoro(trifluoromethoxy)acetic acid is not currently available in the literature, a reliable prediction of its key features can be made through a careful analysis of structurally analogous compounds. This guide has provided a detailed prediction of the 19F NMR chemical shifts for this molecule, a robust experimental protocol for its acquisition, and an in-depth scientific rationale for the predicted values. For researchers in drug discovery and materials science, this information serves as a valuable tool for the identification and characterization of this and other novel fluorinated compounds. The principles outlined herein underscore the power of 19F NMR as a primary technique for structural elucidation in modern fluorine chemistry.
References
-
19F NMR Characterization of the Encapsulation of Emerging Perfluoroethercarboxylic Acids by Cyclodextrins. PubMed. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. [Link]
-
19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. [Link]
-
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
-
Total and class-specific analysis of per- and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonance spectroscopy. PFAS Central. [Link]
-
Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
METHYL DIFLUOROACETATE 433-53-4 wiki. LookChem. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [Link]
-
19F Spin-lattice Relaxation of Perfluoropolyethers: Dependence on Temperature and Magnetic Field Strength (7.0-14.1T). PMC. [Link]
-
Methyl difluoroacetate | C3H4F2O2. PubChem. [Link]
-
Methyl difluoroacetate. SpectraBase. [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
-
Fluorine NMR. University of California, Santa Barbara. [Link]
-
Methyl trifluoroacetate. NIST WebBook. [Link]
-
Using 19F NMR to Investigate Cationic Carbon Dot Association with Per- and Polyfluoroalkyl Substances (PFAS). ACS Publications. [Link]
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. [Link]
